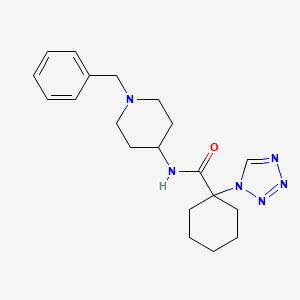![molecular formula C23H22ClNO3 B11150979 12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11150979.png)
12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound featuring a unique structure that combines elements of benzene, chromene, and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions
Chromene Core Formation: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The oxazine ring is introduced through a cyclization reaction involving an amine and a carbonyl compound.
Substituent Introduction: The chloro and ethylphenyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, 12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 12-chloro-3-(4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 12-chloro-3-(4-isopropylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Uniqueness
The uniqueness of 12-chloro-3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific substituents and the resulting biological activities. The ethyl group at the 4-position of the phenyl ring and the chloro substituent contribute to its distinct chemical and pharmacological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C23H22ClNO3 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
12-chloro-3-(4-ethylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c1-2-14-7-9-15(10-8-14)25-12-19-21-18(11-20(24)22(19)27-13-25)16-5-3-4-6-17(16)23(26)28-21/h7-11H,2-6,12-13H2,1H3 |
InChI Key |
MJYLDQOTRHQIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11150911.png)
![N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine](/img/structure/B11150917.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150932.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide](/img/structure/B11150936.png)
methanone](/img/structure/B11150942.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11150950.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11150958.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11150975.png)

![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11150981.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11150992.png)
![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11150999.png)
![N~1~-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11151000.png)
